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molecular formula C10H12ClN3O2 B2830563 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline CAS No. 87200-62-2

4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline

Cat. No. B2830563
M. Wt: 241.68
InChI Key: LNMLENQCZLQTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759345B2

Procedure details

Pyrrolidine (6 mL) was added to 4,5-dichloro-2-nitro-phenylamine (2.58 g, 12.5 mmol) in a sealed tube and the mixture heated to 100° C. for 6 h. The mixture was cooled to 23° C., poured into water (100 mL) and extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine (50 mL), dried, filtered, and concentrated under reduced pressure to afford the titled compound (3.00 g, 99%). MS (ESI/CI): mass calcd. for C10H12ClN3O2, 241.1; m/z found, 242.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 8.08 (s, 1H), 6.06 (s, 2H), 5.82 (s, 1H), 3.58 (ddd, J=6.6, 4.2, 2.7 Hz, 4H), 2.02-1.90 (m, 4H).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:6][C:7]1[C:12](Cl)=[CH:11][C:10]([NH2:14])=[C:9]([N+:15]([O-:17])=[O:16])[CH:8]=1>O>[Cl:6][C:7]1[C:12]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:11][C:10]([NH2:14])=[C:9]([N+:15]([O-:17])=[O:16])[CH:8]=1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
2.58 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1Cl)N)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 23° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1N1CCCC1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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